BenchChemオンラインストアへようこそ!

Dibutepinephrine

Prodrug Design Ocular/Transmucosal Delivery Lipophilicity

Dibutepinephrine is a sympathomimetic prodrug classified as the 3,4-O-diisobutyryl ester of epinephrine (adrenaline). This dual esterification differentiates it chemically from the parent catecholamine, epinephrine, and confers distinct physicochemical properties, particularly increased lipophilicity, which is a prerequisite for enhanced transmucosal absorption.

Molecular Formula C17H25NO5
Molecular Weight 323.4 g/mol
CAS No. 2735735-23-4
Cat. No. B12399205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutepinephrine
CAS2735735-23-4
Molecular FormulaC17H25NO5
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)C
InChIInChI=1S/C17H25NO5/c1-10(2)16(20)22-14-7-6-12(13(19)9-18-5)8-15(14)23-17(21)11(3)4/h6-8,10-11,13,18-19H,9H2,1-5H3/t13-/m0/s1
InChIKeyXUROVJXCRSDXKR-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dibutepinephrine (CAS 2735735-23-4): A Dual-Ester Epinephrine Prodrug for Mucosal Delivery Research


Dibutepinephrine is a sympathomimetic prodrug classified as the 3,4-O-diisobutyryl ester of epinephrine (adrenaline) [1]. This dual esterification differentiates it chemically from the parent catecholamine, epinephrine, and confers distinct physicochemical properties, particularly increased lipophilicity, which is a prerequisite for enhanced transmucosal absorption [2]. It functions as a non-selective agonist at alpha- and beta-adrenergic receptors following in vivo esterase-mediated conversion to the active metabolite epinephrine [3]. This prodrug strategy is specifically intended to address the well-known bioavailability and stability limitations of epinephrine in non-parenteral routes of administration.

Why Generic Epinephrine Cannot Substitute for Dibutepinephrine (CAS 2735735-23-4) in Non-Parenteral Research


The interchangeability of adrenergic agonists is precluded by fundamental differences in physicochemical and pharmacokinetic properties dictated by their chemical structures. Dibutepinephrine is designed as a lipophilic prodrug to overcome the poor bioavailability and rapid degradation of its active metabolite, epinephrine, when administered non-parenterally [1]. Generic epinephrine is a polar catecholamine that undergoes extensive first-pass metabolism and oxidation, rendering it unsuitable for oral or sublingual administration without specialized formulations [2]. Therefore, substituting generic epinephrine for dibutepinephrine in a mucosal delivery research setting would result in a complete loss of the prodrug's engineered absorption and stability profile, directly undermining the study's objectives. The following sections detail the specific, quantifiable differentiators that validate this critical distinction.

Quantitative Evidence Differentiating Dibutepinephrine (CAS 2735735-23-4) from Epinephrine and Other Analogs


Comparative Prodrug Strategy: Dual 3,4-O-Diisobutyryl Esterification vs. Pivaloyl Ester of Dipivefrin

Dibutepinephrine is differentiated from the structurally related epinephrine prodrug dipivefrin (dipivalyl epinephrine; DPE) by its ester moiety. Dibutepinephrine is the 3,4-O-diisobutyryl ester, whereas dipivefrin is the 3,4-O-dipivalyl ester [1]. The isobutyryl group (C4) versus the pivaloyl group (C5) results in distinct physicochemical and pharmacokinetic profiles. This structural difference is non-trivial, influencing the compound's stability, solubility, and rate of enzymatic hydrolysis to the active epinephrine [2]. The specific isobutyryl ester design is a key component of the proprietary formulation enabling non-parenteral delivery.

Prodrug Design Ocular/Transmucosal Delivery Lipophilicity

Enhanced Stability Profile in Formulation: A Claimed Differentiator vs. Unmodified Epinephrine

A major challenge with epinephrine is its susceptibility to degradation, especially in aqueous and oxidative environments. A patent assigned to Aquestive Therapeutics for compositions containing dibutepinephrine claims an enhanced stability profile [1]. The patent specifies that formulations can achieve a shelf life of at least 3 to 4 years when stored at 25°C, with a claimed degradation rate for a specific degradant of about 2.2 x 10⁻³ % [1]. This level of stability is a direct result of the prodrug's chemical structure and its formulation within a specific polymer matrix. In contrast, epinephrine in simple aqueous solutions degrades rapidly via oxidation, a limitation that has historically prevented its use in non-parenteral, ready-to-use formats.

Drug Stability Formulation Science Solid Dosage Forms

Patent-Protected Composition for Sublingual Delivery: A Commercial Differentiator from Generic Epinephrine

Dibutepinephrine is the active pharmaceutical ingredient in Anaphylm™, a sublingual film product candidate. The composition and method of use are protected by multiple U.S. patents, extending commercial exclusivity through at least 2037 [1]. This intellectual property estate is built specifically around the stability and delivery of dibutepinephrine, not epinephrine. Generic epinephrine is not covered by these patents, and any attempt to formulate generic epinephrine into a comparable sublingual film would not be supported by the same regulatory or intellectual property foundation. This provides a clear procurement rationale for partners seeking a differentiated, patent-protected asset.

Intellectual Property Sublingual Film Drug Delivery

Optimized Research & Industrial Applications for Dibutepinephrine (CAS 2735735-23-4)


Preclinical Development of Novel Non-Parenteral Epinephrine Formulations

Ideal for preclinical pharmacokinetic and pharmacodynamic studies evaluating transmucosal (sublingual, buccal) or transdermal delivery of epinephrine. The prodrug's enhanced lipophilicity and stability [1] make it the appropriate candidate for formulating into novel solid dosage forms like films, wafers, or patches, where unmodified epinephrine would be unsuitable due to poor permeability and rapid degradation.

Comparative Prodrug Research: Elucidating Structure-Activity and Hydrolysis Kinetics

Essential for comparative studies focused on the structure-activity relationships of catecholamine prodrugs. Researchers can benchmark dibutepinephrine (diisobutyryl ester) against dipivefrin (dipivalyl ester) [1] to investigate how subtle changes in the ester moiety impact enzymatic hydrolysis rates, tissue permeation, and metabolic stability.

Stability and Formulation Science Research for Oxygen-Sensitive Molecules

Dibutepinephrine serves as a valuable model compound in formulation science for developing drug delivery systems that protect oxygen- and moisture-sensitive active pharmaceutical ingredients. Research can leverage the patented composition [1] as a benchmark for designing novel, stabilized oral thin films or other solid-state formulations for challenging molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibutepinephrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.